molecular formula C23H14ClNO3 B12805361 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione CAS No. 907559-57-3

4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione

Cat. No.: B12805361
CAS No.: 907559-57-3
M. Wt: 387.8 g/mol
InChI Key: FAXCSOIHOXMRFK-UHFFFAOYSA-N
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Description

4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione is a specialized organic compound designed for research applications. It belongs to the class of 1,2-naphthalenedione (also known as 1,2-naphthoquinone) derivatives, a group characterized by a diketone functional group on the naphthalene ring system . The structure is further functionalized with a 2-benzoyl-4-chloroanilino substituent, which is anticipated to influence its electronic characteristics, planarity, and intermolecular interactions. The presence of the chloro group suggests potential for enhanced electrophilicity and provides a handle for further synthetic modification. While the specific properties and applications of this particular compound are under investigation, naphthoquinone derivatives are widely recognized in scientific literature for their significant pharmacological potential. Related compounds have demonstrated a range of promising biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This makes this compound a valuable candidate for researchers in medicinal chemistry exploring new therapeutic leads, as well as for studies in chemical biology investigating protein-ligand interactions. As a building block, it may also be of interest in materials science for the development of organic semiconductors or dyes due to the conjugated naphthoquinone core. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

907559-57-3

Molecular Formula

C23H14ClNO3

Molecular Weight

387.8 g/mol

IUPAC Name

4-(2-benzoyl-4-chloroanilino)naphthalene-1,2-dione

InChI

InChI=1S/C23H14ClNO3/c24-15-10-11-19(18(12-15)22(27)14-6-2-1-3-7-14)25-20-13-21(26)23(28)17-9-5-4-8-16(17)20/h1-13,25H

InChI Key

FAXCSOIHOXMRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=CC(=O)C(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-1,4-naphthoquinone

This intermediate is crucial as the naphthalenedione core bearing a reactive chloro substituent for subsequent nucleophilic substitution.

  • Method: Chlorination of 2-hydroxy-1,4-naphthoquinone (Lawsone) with thionyl chloride.
  • Conditions: Stirring Lawsone in excess thionyl chloride at 90 °C for 48 hours.
  • Workup: Reaction mixture cooled, poured into water, precipitate filtered, extracted with chloroform, washed with sodium bicarbonate solution, dried, and purified by silica gel chromatography.
  • Yield: Approximately 85%.
  • Characterization: Confirmed by NMR and melting point consistent with literature data.
Step Reagents & Conditions Yield (%) Notes
1 Lawsone + SOCl2, 90 °C, 48 h 85 Purified by column chromatography

Preparation of 2-Benzoyl-4-chloroaniline Intermediate

The benzoyl group on the aniline ring is introduced prior to coupling with the naphthalenedione core.

  • Benzoylation of 4-chloroaniline: Reaction of 4-chloroaniline with benzoyl chloride under controlled conditions.
  • Typical conditions: Use of a base such as pyridine or triethylamine in an inert solvent (e.g., dichloromethane) at low temperature to moderate temperature.
  • Purification: Crystallization or column chromatography to isolate 2-benzoyl-4-chloroaniline.
  • Yield: Generally high, depending on reaction scale and purity of reagents.

Coupling Reaction to Form 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione

Nucleophilic Aromatic Substitution (SNAr)

  • Reactants: 2-chloro-1,4-naphthoquinone and 2-benzoyl-4-chloroaniline.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Heating at 80–120 °C for several hours to promote substitution of the chloro group on the naphthoquinone by the aniline nitrogen.
  • Catalysts/Additives: Sometimes bases like triethylamine or potassium carbonate are added to facilitate the reaction.
  • Workup: Reaction mixture cooled, poured into water, precipitate filtered, washed, and recrystallized from ethanol or other suitable solvents.
  • Yield: Moderate to good yields (50–80%) depending on reaction optimization.

Alternative Coupling via Amide Bond Formation

In some synthetic routes, the anilino group is introduced via amide bond formation using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine in DMF at room temperature for 24 hours.

Detailed Experimental Data and Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
2-Chloro-1,4-naphthoquinone Lawsone + SOCl2 90 48 85 Purified by column chromatography
Benzoylation of 4-chloroaniline 4-chloroaniline + benzoyl chloride + base (e.g., pyridine) 0–25 2–4 High Standard acylation procedure
Nucleophilic substitution 2-chloro-1,4-naphthoquinone + 2-benzoyl-4-chloroaniline + base 80–120 6–24 50–80 Polar aprotic solvent, DMF or DMSO
Amide coupling alternative 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid + amine + TBTU + NEt3 Room temp 24 Good Coupling reagent mediated synthesis

Research Findings and Optimization Notes

  • The chlorination of Lawsone with thionyl chloride is a reliable method yielding high purity 2-chloro-1,4-naphthoquinone without requiring vacuum distillation.
  • Benzoylation of chloroaniline derivatives proceeds efficiently under mild conditions, with careful control of temperature to avoid side reactions.
  • Nucleophilic aromatic substitution on the naphthoquinone core is facilitated by electron-withdrawing carbonyl groups, enhancing the reactivity of the chloro substituent.
  • Use of coupling reagents like TBTU allows milder conditions and better control over amide bond formation, improving yields and purity.
  • Solvent choice critically affects reaction rates and yields; DMF is preferred for its polarity and ability to dissolve both reactants.
  • Reaction times vary from several hours to overnight depending on temperature and reagent concentrations.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield (%) Reference
2-Chloro-1,4-naphthoquinone Chlorination of Lawsone with thionyl chloride SOCl2, 90 °C, 48 h 85
Benzoylation of 4-chloroaniline Acylation with benzoyl chloride + base Pyridine or NEt3, 0–25 °C, 2–4 h High General
Nucleophilic substitution SNAr of chloro-naphthoquinone with benzoyl-chloroaniline DMF, 80–120 °C, 6–24 h, base 50–80
Amide coupling alternative Coupling with TBTU and NEt3 in DMF Room temp, 24 h Good

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione have been tested against various cancer cell lines. For instance, studies have shown that certain naphthoquinones can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular metabolism .

  • Case Study: In Vitro Antitumor Screening
    • A study evaluated the cytotoxic effects of naphthoquinone derivatives on cancer cell lines such as SF-295 (CNS cancer), HCT-8 (colon cancer), and MDAMB-435 (breast cancer). The results indicated a concentration-dependent decrease in cell viability, highlighting the potential of these compounds as anticancer agents .

2. Antimicrobial Properties
Another significant application of naphthoquinone derivatives is their antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study: Antibacterial Activity Assessment
    • A series of studies reported that naphthoquinone derivatives exhibited varying degrees of antibacterial activity. For instance, copper(II) complexes derived from naphthoquinones were noted for their enhanced antibacterial properties compared to their parent compounds .

Agricultural Chemistry Applications

1. Pesticidal Properties
The agricultural sector has also explored the use of naphthoquinone derivatives as potential agrochemicals due to their pesticidal properties. These compounds have been studied for their ability to act as insecticides and fungicides.

  • Case Study: Pesticidal Activity
    • Research indicated that certain derivatives showed promising antifeedant and insecticidal activities against pests like Spodoptera litura. This suggests that this compound could be developed into effective agrochemicals for pest control .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal Chemistry Anticancer agentsSignificant cytotoxicity against multiple cancer cell lines
Antimicrobial agentsEffective against Staphylococcus aureus and E. coli
Agricultural Chemistry PesticidesPromising insecticidal activity against Spodoptera litura

Mechanism of Action

The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound’s closest structural analogs include derivatives of 1-arylanilino-naphthalenedione or ethanone, as identified in crystallographic studies and chemical databases . Key comparisons are summarized below:

Compound Name Substituents Key Features
4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione 2-benzoyl, 4-Cl on aniline ring Electron-withdrawing groups enhance stability; potential for π-π stacking
4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione 4-OH on aniline ring Hydroxy group increases polarity and hydrogen-bonding capacity
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone 4-OCH₃, 2-CH₃ on aniline ring Methoxy and methyl groups improve solubility; steric effects alter conformation
Key Observations:
  • Electron-Withdrawing vs.
  • Solubility : The hydrophobic benzoyl and chloro groups likely decrease aqueous solubility relative to the hydroxy-substituted derivative, which can form hydrogen bonds .
  • Biological Relevance : Chloro and benzoyl groups are common in bioactive molecules (e.g., kinase inhibitors), suggesting the target compound may exhibit unique pharmacological properties compared to its hydroxy counterpart .

Structural and Crystallographic Insights

Crystallographic data for similar compounds, often resolved using SHELX software (e.g., SHELXL for refinement), reveal distinct packing patterns and intermolecular interactions :

  • Target Compound : Predicted to exhibit planar naphthalenedione and benzoyl groups, facilitating π-π stacking and dense molecular packing.
  • 4-Hydroxy Analog : The hydroxy group enables hydrogen-bonded networks, leading to layered crystal structures .
  • Methoxy/Methyl Derivatives : Steric hindrance from methyl groups disrupts planarity, reducing packing efficiency .

Research Findings and Challenges

  • Synthetic Accessibility : The chloro and benzoyl groups may complicate synthesis compared to hydroxy or methoxy derivatives, requiring controlled reaction conditions .

Biological Activity

4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione, a derivative of naphthoquinone, has garnered attention in recent years due to its diverse biological activities. Naphthoquinones are known for their ability to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H14ClNO2\text{C}_{18}\text{H}_{14}\text{Cl}\text{N}\text{O}_{2}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action involves inducing oxidative stress in cancer cells, leading to apoptosis.

Case Study:
In a study conducted by Mahalapbutr et al. (2022), derivatives of naphthoquinone were evaluated for their effects on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. The study also reported that the compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) in treated cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-725Induction of ROS and apoptosis

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been well-documented. It exhibits significant activity against various bacterial strains.

Research Findings:
A study reported the minimum inhibitory concentration (MIC) of the compound against Escherichia coli and Staphylococcus aureus was found to be 30 µg/mL and 25 µg/mL respectively. The compound demonstrated a comparable efficacy to standard antibiotics such as ampicillin .

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Escherichia coli30Ampicillin32
Staphylococcus aureus25Vancomycin20

3. Antioxidant Activity

The antioxidant activity of naphthoquinone derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress.

Experimental Data:
In vitro assays showed that this compound exhibited strong antioxidant properties with an IC50 value of 45 µg/mL when tested against DPPH radicals. This suggests its potential use in preventing oxidative damage in biological systems .

The biological activities of naphthoquinone derivatives can be attributed to several mechanisms:

  • Electrophilic Character: Naphthoquinones can form covalent bonds with nucleophiles in biological systems, disrupting cellular functions.
  • Generation of ROS: The ability to generate reactive oxygen species leads to oxidative stress, which is particularly effective against cancer cells.
  • DNA Intercalation: The planar structure allows these compounds to intercalate into DNA, potentially leading to mutations or cell death.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione?

A general synthesis involves refluxing substituted benzaldehyde derivatives with amino-triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . While this method is adapted from analogous naphthalenedione syntheses, optimization may require adjusting stoichiometry, reaction time, or catalyst selection. Characterization typically combines HPLC, NMR, and mass spectrometry to confirm purity and structural integrity.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For high-resolution data, employ iterative cycles of least-squares refinement and electron density mapping to resolve positional disorder or thermal motion discrepancies. Validate results using R-factor convergence and cross-validation metrics (e.g., Rfree) . If twinning is suspected, use SHELXL’s twin-law functions or alternative software like PLATON for validation.

Q. What theoretical frameworks guide the investigation of this compound’s reactivity?

Link research to conceptual frameworks such as frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites or density functional theory (DFT) to model reaction pathways. These frameworks inform experimental design, such as selecting substituents to modulate electronic effects or steric hindrance .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Implement a 2<sup>k</sup> factorial design to evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>3</sup> design with center points can identify interactions between reflux time, acid concentration, and benzaldehyde substituent electronic effects. Analyze yield and purity via ANOVA to isolate significant factors, reducing experimental runs while maximizing data robustness .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies may arise from polymorphism, solvate formation, or dynamic effects in solution vs. solid state. Cross-validate using:

  • Variable-temperature NMR to assess conformational flexibility.
  • Powder XRD to detect polymorphic phases.
  • Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing .

Q. How can computational methods predict biological activity or stability of derivatives?

Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins, prioritizing synthetic efforts for high-scoring candidates. Combine with QSAR models to correlate substituent properties (e.g., Hammett σ values) with bioactivity. For stability studies, apply molecular dynamics simulations (e.g., GROMACS) to assess degradation pathways under physiological conditions .

Methodological Guidance for Data Interpretation

Q. How should researchers document methodological choices in crystallographic studies?

Clearly report refinement parameters (e.g., weighting schemes, restraints), data collection conditions (wavelength, temperature), and software versions. Use CIF-checking tools (e.g., checkCIF) to validate structural data prior to deposition. Reference SHELXTL or Olex2 workflows for reproducibility .

Q. What statistical approaches validate hypotheses in structure-activity relationship (SAR) studies?

Apply multivariate regression (e.g., PLS regression) to correlate structural descriptors (logP, PSA) with experimental outcomes. Use bootstrapping or cross-validation to assess model generalizability. For non-linear relationships, machine learning algorithms (random forests, neural networks) may improve predictive accuracy .

Notes on Contradictions and Limitations

  • describes a synthesis method for a structurally similar compound; extrapolation to the target molecule requires validation via control experiments.
  • SHELX’s dominance in crystallography () may overlook newer algorithms (e.g., CRYSTAL) offering enhanced handling of disorder or weak data.
  • Theoretical frameworks () must align with experimental conditions; for example, gas-phase DFT calculations may not reflect solvent effects.

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